ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate
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Overview
Description
Ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate is a complex organic compound that features a piperidine moiety, a benzothiadiazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzothiadiazine ring. The final step involves esterification to form the ethyl ester.
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through hydrogenation, cyclization, or amination reactions.
Formation of Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.
Esterification: The final step involves the esterification of the intermediate compound with ethyl butanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzothiadiazine ring may inhibit specific enzymes or proteins . The ester group facilitates the compound’s absorption and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer and antimicrobial activities.
Matrine: A piperidine alkaloid with potential therapeutic applications in cancer and inflammation.
Uniqueness
Ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate is unique due to its combination of a piperidine moiety, a benzothiadiazine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H25N3O5S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[4,4-dioxo-3-(piperidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]butanoate |
InChI |
InChI=1S/C19H25N3O5S/c1-3-14(19(24)27-4-2)22-15-10-6-7-11-16(15)28(25,26)17(20-22)18(23)21-12-8-5-9-13-21/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
JOQYZZDLCJYEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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